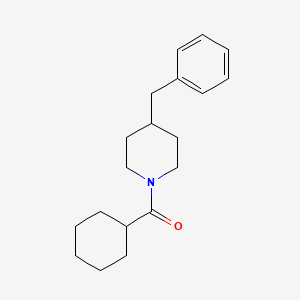
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, also known as GBR-12909, is a piperazine derivative that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. This compound has been found to have a high affinity for the dopamine transporter, making it a promising candidate for the treatment of conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mecanismo De Acción
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine works by blocking the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By preventing the reuptake of dopamine, this compound increases the amount of dopamine available in the brain, leading to increased dopamine signaling and improved function in areas of the brain that are affected by dopamine depletion.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased dopamine release, improved motor function, and reduced drug-seeking behavior. It has also been shown to have antidepressant effects in animal models, although further research is needed to determine its potential use as an antidepressant medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine in lab experiments is its high affinity for the dopamine transporter, which allows for precise modulation of dopamine signaling in the brain. However, one limitation is its potential for abuse and addiction, which must be carefully considered when designing experiments involving this compound.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine, including:
1. Further studies on its potential use as a medication for Parkinson's disease, ADHD, and addiction.
2. Investigation of its potential use as an antidepressant medication.
3. Development of new compounds based on the structure of this compound with improved selectivity and reduced potential for abuse.
4. Exploration of the underlying mechanisms of this compound's effects on dopamine signaling and brain function.
Conclusion:
This compound is a promising compound with potential applications in the treatment of various neurological and psychiatric disorders. Its high affinity for the dopamine transporter makes it a valuable tool for studying dopamine signaling in the brain, although its potential for abuse and addiction must be carefully considered. Further research is needed to fully understand the mechanisms underlying its effects and to develop new compounds with improved selectivity and safety profiles.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. In animal studies, it has been found to increase dopamine levels in the brain, leading to improvements in motor function and cognitive performance. It has also been shown to reduce the reinforcing effects of drugs such as cocaine and amphetamines, making it a potential treatment for addiction.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-5-29-23-15-19(7-9-21(23)27-3)17-25-12-10-24(11-13-25)16-18-6-8-20(26-2)22(14-18)28-4/h6-9,14-15H,5,10-13,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGXRWFAYVTBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462004.png)

![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3462013.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3462023.png)





![2,3-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3462079.png)
![4-methyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperidine](/img/structure/B3462084.png)

![4-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462089.png)